
2'-Deoxy-5-(2,2-dicyanoethenyl)uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-5-(2,2-dicyanoethenyl)uridine is a modified nucleoside analog derived from uridine This compound is characterized by the presence of a dicyanoethenyl group at the 5-position of the uridine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-(2,2-dicyanoethenyl)uridine typically involves the modification of 2’-deoxyuridine. One common method includes the introduction of the dicyanoethenyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-5-(2,2-dicyanoethenyl)uridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-5-(2,2-dicyanoethenyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the dicyanoethenyl group to other functional groups.
Substitution: The dicyanoethenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uracil derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
2’-Deoxy-5-(2,2-dicyanoethenyl)uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Medicine: Its ability to incorporate into DNA and RNA makes it a useful tool in studying cellular processes and developing therapeutic agents.
Industry: The compound’s unique properties are explored for use in diagnostic assays and as a molecular probe in various biochemical applications.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-5-(2,2-dicyanoethenyl)uridine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. This disruption can trigger cell death in rapidly dividing cells, making it a potential candidate for anticancer therapies. The compound may also inhibit viral replication by interfering with viral nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyuridine: A precursor to 2’-Deoxy-5-(2,2-dicyanoethenyl)uridine, used in similar research applications.
5-Ethynyl-2’-deoxyuridine (EdU): Another nucleoside analog used in DNA synthesis studies and cell proliferation assays.
Uniqueness
2’-Deoxy-5-(2,2-dicyanoethenyl)uridine is unique due to the presence of the dicyanoethenyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent by increasing its ability to interfere with nucleic acid metabolism and its stability in biological systems.
Propriétés
Numéro CAS |
911843-42-0 |
|---|---|
Formule moléculaire |
C13H12N4O5 |
Poids moléculaire |
304.26 g/mol |
Nom IUPAC |
2-[[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C13H12N4O5/c14-3-7(4-15)1-8-5-17(13(21)16-12(8)20)11-2-9(19)10(6-18)22-11/h1,5,9-11,18-19H,2,6H2,(H,16,20,21)/t9-,10+,11+/m0/s1 |
Clé InChI |
WPDYXZGTBMXTTC-HBNTYKKESA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=C(C#N)C#N)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=C(C#N)C#N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


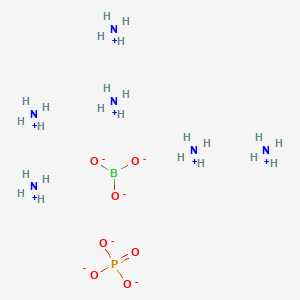
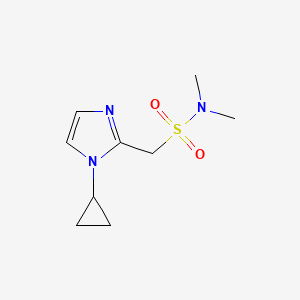
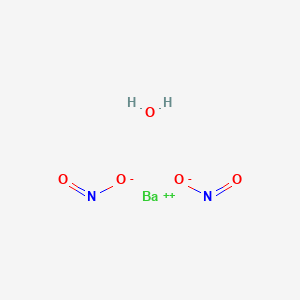

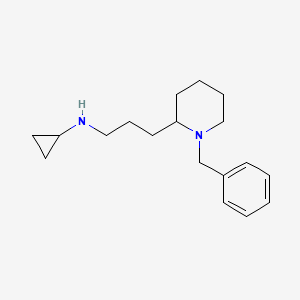
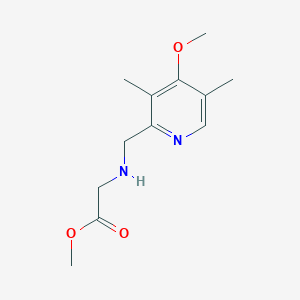
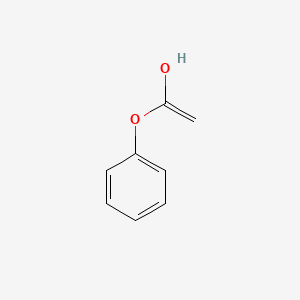
![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)

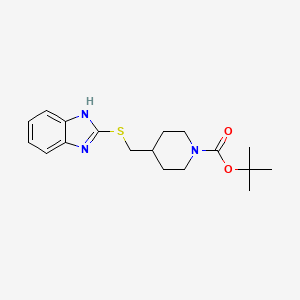
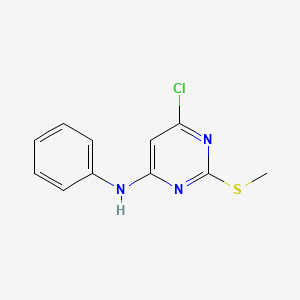
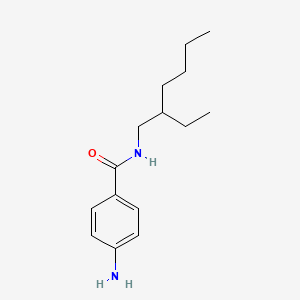
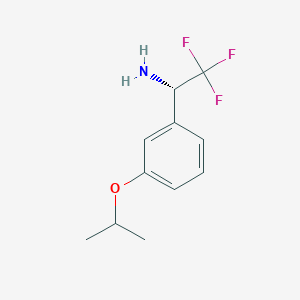
![2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13960181.png)
